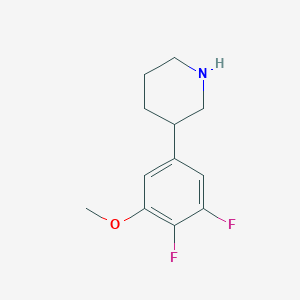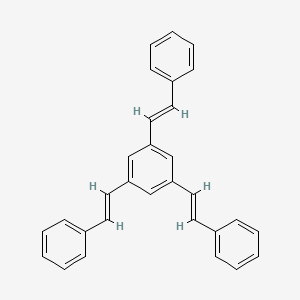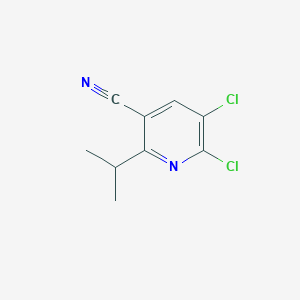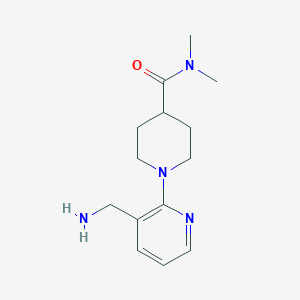
1-(3-(Aminomethyl)pyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Aminomethyl)pyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with an aminomethyl group on the pyridine ring and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Aminomethyl)pyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using aminomethyl pyridine as a starting material.
Formation of the Carboxamide Group: The carboxamide group is typically formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-(Aminomethyl)pyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or halides.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-(Aminomethyl)pyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a scaffold for drug development.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-(3-(Aminomethyl)pyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and carboxamide groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Aminomethyl)pyridin-2-yl)-N,N-dimethylpiperidine-4-carboxamide: can be compared to other piperidine derivatives and pyridine-containing compounds.
Pyridine Derivatives: Compounds like 2-aminopyridine and 3-aminopyridine share structural similarities but differ in their functional groups and reactivity.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and N,N-dimethylpiperidine have similar core structures but differ in their substituents.
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C14H22N4O |
|---|---|
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
1-[3-(aminomethyl)pyridin-2-yl]-N,N-dimethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C14H22N4O/c1-17(2)14(19)11-5-8-18(9-6-11)13-12(10-15)4-3-7-16-13/h3-4,7,11H,5-6,8-10,15H2,1-2H3 |
InChI-Schlüssel |
JKVHHKPBNAOQGL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1CCN(CC1)C2=C(C=CC=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15228809.png)
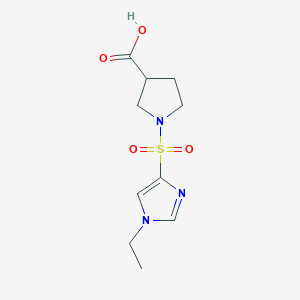

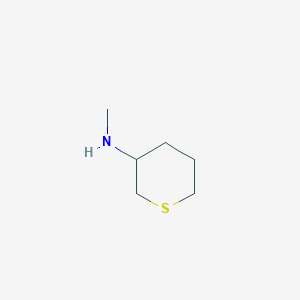
![tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B15228852.png)
![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine](/img/structure/B15228865.png)
![7-Ethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228866.png)

![tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15228874.png)
